molecular formula C27H33O4P B1345761 Tris(4-isopropylphenyl) phosphate CAS No. 26967-76-0

Tris(4-isopropylphenyl) phosphate

Cat. No.: B1345761
CAS No.: 26967-76-0
M. Wt: 452.5 g/mol
InChI Key: ANVREEJNGJMLOV-UHFFFAOYSA-N
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Description

Tris(4-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-isopropylphenyl) phosphate can be synthesized through the reaction of 4-isopropylphenol with phosphorus oxychloride in the presence of a base such as potassium phosphate. The reaction typically occurs in an inert atmosphere using solvents like dimethyl sulfoxide and toluene. The process involves heating the reaction mixture to around 60°C for several hours, followed by the addition of hydrogen peroxide to complete the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in closed reactors to minimize exposure to hazardous chemicals. The process involves the reaction of phosphorus oxychloride with phenol derivatives, and the hydrogen chloride gas generated during the reaction is absorbed in water to prevent environmental contamination .

Chemical Reactions Analysis

Types of Reactions: Tris(4-isopropylphenyl) phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is susceptible to partial oxidation by oxidizing agents, which can result in the release of toxic phosphorus oxides .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphorus oxides and substituted organophosphate compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Tris(4-isopropylphenyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(4-isopropylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by promoting the formation of non-flammable gases, thereby inhibiting the propagation of fire .

Comparison with Similar Compounds

  • Tris(2-isopropylphenyl) phosphate
  • Tris(2-butoxyethyl) phosphate
  • Tris(2-chloroethyl) phosphate

Comparison: Tris(4-isopropylphenyl) phosphate is unique due to its specific isopropyl group positioning on the phenyl rings, which influences its physical and chemical properties. Compared to tris(2-isopropylphenyl) phosphate, it has different reactivity and flame-retardant efficiency. Tris(2-butoxyethyl) phosphate and tris(2-chloroethyl) phosphate have different alkyl groups, which affect their solubility and application in various materials .

Biological Activity

Tris(4-isopropylphenyl) phosphate (TIPPP) is an organophosphate compound primarily utilized as a flame retardant and plasticizer in various consumer products. Its chemical structure, characterized by three isopropylphenyl groups attached to a phosphate moiety, raises concerns regarding its biological activity and potential health effects. This article delves into the biological activity of TIPPP, focusing on its metabolic pathways, toxicity, and implications for human health.

  • Chemical Formula : C27H33O4P
  • CAS Number : 75628-25-8

TIPPP is part of a broader category of isopropylated phenyl phosphates (IPPs), which have been increasingly scrutinized due to their persistence in the environment and potential toxicity.

Metabolism and Excretion

Recent studies have highlighted the metabolic pathways of TIPPP and its related compounds. In vitro experiments using human liver microsomes indicate that TIPPP undergoes phase I and phase II metabolism, leading to the formation of several metabolites such as diphenyl phosphate (DPHP) and hydroxylated derivatives. These metabolites are significant biomarkers for exposure assessment in epidemiological studies .

Table 1: Metabolites of this compound

Metabolite Description Detection Method
DPHPDiphenyl phosphateUrinary analysis
Hydroxy-TPHPHydroxylated triphenyl phosphateMass spectrometry
Mono-isopropenylphenylIsomeric metaboliteHigh-resolution mass spectrometry

Reproductive and Developmental Toxicity

A study assessing the reproductive and developmental toxicity of TIPPP in rats revealed significant adverse effects. Dosing at high concentrations (≥10,000 ppm) resulted in reduced body weights, developmental delays, and neurotoxic effects in offspring . The study emphasized the sensitivity of developmental processes to organophosphate exposure during critical growth periods.

Neurotoxicity Assessment

Neurotoxic potential has been evaluated through various animal models. For instance, oral administration of TIPPP did not induce organophosphate-induced delayed neuropathy (OPIDN) in hens at doses up to 1,000 mg/kg body weight . However, lower doses have shown impacts on cholinesterase activity, indicating potential neurotoxic effects at environmentally relevant concentrations.

Human Exposure Studies

Human biomonitoring studies have detected TIPPP metabolites in urine samples, suggesting widespread exposure among populations. For example, a study found that urinary levels of mono-isopropylphenyl phosphate were significantly higher in children compared to adults, indicating differential exposure risks .

Table 2: Human Exposure Data

Study Population Findings
Hammel et al., 2020U.S. population100% detection of ITPs on silicone wristbands
EPA Biomonitoring StudyChildren vs AdultsHigher urinary levels of mono-ipPPP in children

Environmental Persistence and Bioaccumulation

TIPPP is classified as a persistent organic pollutant (POP), raising concerns about its bioaccumulation potential in aquatic environments. Research indicates that it does not significantly biomagnify through food webs; however, its presence in environmental samples necessitates ongoing monitoring .

Regulatory Status

The U.S. Environmental Protection Agency (EPA) has prioritized TIPPP under the Toxic Substances Control Act (TSCA) due to its potential health risks and environmental persistence. Regulatory actions are being considered to mitigate exposure risks associated with this compound .

Properties

IUPAC Name

tris(4-propan-2-ylphenyl) phosphate
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InChI

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
Source PubChem
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InChI Key

ANVREEJNGJMLOV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C
Source PubChem
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Molecular Formula

C27H33O4P
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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DSSTOX Substance ID

DTXSID80858783
Record name Tris(4-isopropylphenyl) phosphate
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Molecular Weight

452.5 g/mol
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Physical Description

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid.
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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CAS No.

26967-76-0, 2502-15-0
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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Record name Phenol, 4-(1-methylethyl)-, phosphate (3:1)
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Record name Tris(4-isopropylphenyl) phosphate
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Record name Tris(isopropylphenyl) phosphate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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